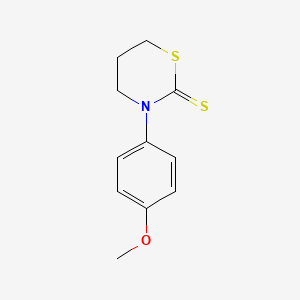
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (1,4-piperazinediyl)diethylene ester, (S-(R*,R*))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MG 28136 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MG 28136 typically involves the reaction of magnesium metal with specific organic halides. This process is carried out under controlled conditions to ensure the purity and yield of the compound. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of MG 28136 involves the use of large-scale reactors where magnesium metal is reacted with organic halides in the presence of a suitable solvent. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
MG 28136 undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form magnesium oxide and other products.
Reduction: Can be reduced by strong reducing agents to form magnesium metal.
Substitution: Participates in nucleophilic substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions include magnesium oxide, various organic magnesium compounds, and substituted organic products.
Scientific Research Applications
MG 28136 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential role in biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as lightweight alloys and coatings.
Mechanism of Action
The mechanism of action of MG 28136 involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, altering their activity and function. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation or breaking of chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Magnesium Chloride: Similar in terms of its magnesium content but differs in its reactivity and applications.
Magnesium Oxide: Shares some chemical properties but is primarily used for its refractory properties.
Magnesium Sulfate: Used in different applications, particularly in medicine and agriculture.
Uniqueness
MG 28136 stands out due to its unique combination of stability and reactivity, making it suitable for a wide range of applications. Its ability to participate in various chemical reactions and its potential biological activity make it a compound of significant interest in multiple fields.
Properties
CAS No. |
97699-69-9 |
|---|---|
Molecular Formula |
C36H42N2O6 |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
2-[4-[2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyethyl]piperazin-1-yl]ethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C36H42N2O6/c1-25(27-5-7-31-23-33(41-3)11-9-29(31)21-27)35(39)43-19-17-37-13-15-38(16-14-37)18-20-44-36(40)26(2)28-6-8-32-24-34(42-4)12-10-30(32)22-28/h5-12,21-26H,13-20H2,1-4H3/t25-,26-/m0/s1 |
InChI Key |
SMTKYORFZSFAQI-UIOOFZCWSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCN3CCN(CC3)CCOC(=O)[C@@H](C)C4=CC5=C(C=C4)C=C(C=C5)OC |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCN3CCN(CC3)CCOC(=O)C(C)C4=CC5=C(C=C4)C=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B12789349.png)

![1,3,5-Tris[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12789352.png)






![2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine](/img/structure/B12789387.png)
